Cas no 16499-48-2 (6-(Trifluoromethyl)quinazoline)

6-(Trifluoromethyl)quinazoline Chemical and Physical Properties
Names and Identifiers
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- 6-(trifluoromethyl)quinazoline
- Quinazoline, 6-(trifluoromethyl)-
- 6-(Trifluoromethyl)quinazoline
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- Inchi: 1S/C9H5F3N2/c10-9(11,12)7-1-2-8-6(3-7)4-13-5-14-8/h1-5H
- InChI Key: PFVCOSUGIGNBDJ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2C(=CN=CN=2)C=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 205
- Topological Polar Surface Area: 25.8
- XLogP3: 1.9
6-(Trifluoromethyl)quinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189011334-10g |
6-(Trifluoromethyl)quinazoline |
16499-48-2 | 95% | 10g |
$4,301.40 | 2022-04-02 | |
Alichem | A189011334-25g |
6-(Trifluoromethyl)quinazoline |
16499-48-2 | 95% | 25g |
$7,102.00 | 2022-04-02 | |
Alichem | A189011334-5g |
6-(Trifluoromethyl)quinazoline |
16499-48-2 | 95% | 5g |
$2,680.00 | 2022-04-02 |
6-(Trifluoromethyl)quinazoline Related Literature
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
Additional information on 6-(Trifluoromethyl)quinazoline
6-(Trifluoromethyl)quinazoline: A Comprehensive Overview
The compound 6-(Trifluoromethyl)quinazoline, identified by the CAS number 16499-48-2, is a significant molecule in the field of organic chemistry and pharmacology. Quinazolines, as a class of heterocyclic compounds, have garnered substantial attention due to their diverse biological activities and structural versatility. The introduction of a trifluoromethyl group at the sixth position of the quinazoline ring introduces unique electronic and steric properties, making this compound particularly interesting for various applications.
Recent studies have highlighted the potential of 6-(Trifluoromethyl)quinazoline in drug discovery, particularly in the development of anticancer agents. The trifluoromethyl group is known to enhance lipophilicity and improve drug-like properties, which are crucial for effective pharmacokinetics. Researchers have explored the compound's ability to inhibit key enzymes and pathways involved in cancer progression, such as kinase inhibitors and topoisomerase inhibitors. These findings underscore its potential as a lead compound in oncology research.
In addition to its therapeutic applications, 6-(Trifluoromethyl)quinazoline has also been investigated for its role in materials science. The molecule's aromaticity and electron-withdrawing groups make it a promising candidate for use in organic electronics, such as in the development of light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent advancements in synthetic methodologies have enabled the scalable production of this compound, facilitating its integration into advanced materials.
The synthesis of 6-(Trifluoromethyl)quinazoline typically involves multi-step processes that combine nucleophilic aromatic substitution with subsequent functionalization. Recent innovations in catalytic systems have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. These developments have made the compound more accessible for both academic and industrial applications.
From a structural perspective, 6-(Trifluoromethyl)quinazoline exhibits a rigid planar geometry due to the aromaticity of the quinazoline ring. This rigidity is advantageous in drug design, as it can enhance molecular recognition and binding affinity to target proteins. Computational studies have revealed that the trifluoromethyl group plays a critical role in modulating these interactions, further emphasizing its importance in medicinal chemistry.
In conclusion, 6-(Trifluoromethyl)quinazoline stands out as a versatile and multifaceted compound with applications spanning drug discovery, materials science, and chemical synthesis. Its unique chemical properties and recent advancements in research continue to position it as a valuable tool in various scientific domains. As ongoing studies uncover new insights into its potential, this compound is poised to make significant contributions to both academia and industry.
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